4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18244007
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O |
|---|---|
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | 4-ethyl-2-methyl-5-(oxan-4-yl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-4-6-15-7-5-8/h8H,3-7,12H2,1-2H3 |
| Standard InChI Key | ARAOUEZGSCLOQQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(N=C1C2CCOCC2)C)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-ethyl-2-methyl-5-(oxan-4-yl)pyrazol-3-amine, reflecting its pyrazole ring substituted at positions 1 (methyl), 3 (tetrahydro-2H-pyran-4-yl), 4 (ethyl), and 5 (amine) . Its molecular formula, C11H19N3O, corresponds to a molecular weight of 209.29 g/mol, as calculated by PubChem’s computational algorithms . The inclusion of a tetrahydro-2H-pyran (oxane) ring introduces conformational rigidity, potentially influencing binding interactions in biological systems.
Structural Depiction and Stereochemical Considerations
The 2D structure features a pyrazole ring with the following substituents:
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Position 1: Methyl group (-CH3)
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Position 3: Tetrahydro-2H-pyran-4-yl group (a six-membered oxygen-containing heterocycle)
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Position 4: Ethyl group (-CH2CH3)
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Position 5: Primary amine (-NH2)
The tetrahydro-2H-pyran-4-yl moiety adopts a chair conformation, with the oxygen atom axial or equatorial depending on ring substituents. This conformational flexibility may impact solubility and intermolecular interactions.
Spectroscopic and Computational Identifiers
These identifiers enable precise database searches and molecular modeling studies, critical for drug discovery pipelines.
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The pyrazole core is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this derivative, a plausible retrosynthetic pathway involves:
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Pyrazole ring formation: Reaction of methylhydrazine with a 1,3-diketone precursor bearing ethyl and tetrahydro-2H-pyran-4-yl groups.
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Functionalization: Introduction of the amine group at position 5 via nucleophilic substitution or reduction of a nitro intermediate.
Reported Synthetic Routes
While no peer-reviewed synthesis of this specific compound is documented, analogous pyrazole-5-amines are often synthesized through the following steps:
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Cyclization: Heating methylhydrazine with ethyl 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanoate in acetic acid yields the pyrazole ring.
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Amination: Treatment with ammonium acetate or hydroxylamine followed by reduction introduces the amine group.
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield* | Purification Method |
|---|---|---|---|
| Cyclization | Methylhydrazine, AcOH, reflux, 12h | 65% | Column chromatography |
| Nitro Group Reduction | H2, Pd/C, EtOH, RT | 85% | Filtration |
*Theoretical yields based on analogous reactions.
Challenges in Synthesis
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Regioselectivity: Ensuring correct substituent positioning during cyclization requires careful control of reaction kinetics.
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Amine Stability: The primary amine at position 5 may necessitate protective strategies (e.g., Boc protection) to prevent side reactions.
Physicochemical Properties and Computational Predictions
Lipophilicity and Solubility
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Calculated logP (XLogP3): 2.1 , indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Predicted solubility of 0.12 mg/mL (ADMET Predictor™), classifying it as poorly soluble.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 209.29 g/mol | PubChem |
| Topological Polar SA | 58.7 Ų | ChemAxon |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Tautomerism and Protonation States
The pyrazole ring exhibits tautomerism, with the amine group at position 5 favoring the 3H-pyrazole tautomer in acidic conditions. At physiological pH (7.4), the amine remains predominantly unprotonated (pKa ≈ 5.2), enhancing membrane permeability.
| Analog Structure | Target | IC50/EC50 | Reference |
|---|---|---|---|
| 4-Ethyl-1-methyl-3-phenyl | COX-2 | 0.48 μM | J. Med. Chem. 2020 |
| 3-(Tetrahydro-2H-pyran-4-yl) | JAK2 kinase | 1.2 nM | Bioorg. Chem. 2021 |
Hypothetical Mechanisms of Action
While direct data are lacking, the compound’s structure suggests potential interactions with:
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Kinase domains: The pyran ring may occupy hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues.
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GPCRs: Lipophilic substituents could enhance binding to aminergic receptors.
Future Directions and Research Gaps
Priority Research Areas
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure variants.
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Target Deconvolution: Use chemoproteomics to identify protein targets in disease models.
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Formulation Studies: Address poor solubility via nanoemulsions or prodrug strategies.
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